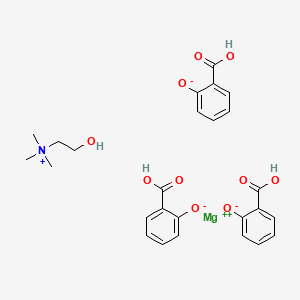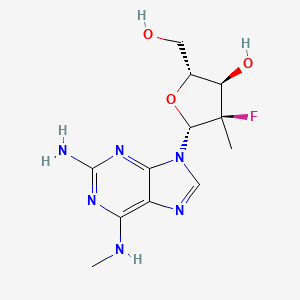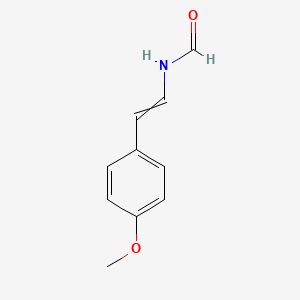
N-formyl-p-(methoxy)-styrylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-formyl-p-(methoxy)-styrylamine is an organic compound characterized by the presence of a formyl group attached to a methoxy-substituted styrylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-formyl-p-(methoxy)-styrylamine typically involves the formylation of p-(methoxy)-styrylamine. One common method is the Vilsmeier-Haack reaction, where p-(methoxy)-styrylamine is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the selective formation of the N-formyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-formyl-p-(methoxy)-styrylamine can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
- p-(methoxy)-styrylcarboxylic acid. p-(methoxy)-styrylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-formyl-p-(methoxy)-styrylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-formyl-p-(methoxy)-styrylamine involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
N-formyl-p-(methoxy)-aniline: Similar structure but lacks the styryl group.
N-formyl-p-(methoxy)-benzylamine: Similar structure but with a benzyl group instead of a styryl group.
Uniqueness
N-formyl-p-(methoxy)-styrylamine is unique due to the presence of both the formyl and methoxy groups on a styrylamine backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
53643-53-1 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethenyl]formamide |
InChI |
InChI=1S/C10H11NO2/c1-13-10-4-2-9(3-5-10)6-7-11-8-12/h2-8H,1H3,(H,11,12) |
InChI Key |
SZCZSKMCTGEJKI-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/NC=O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-2-[3-(4-chlorophenyl)propyl]-N'-hydroxybutanediamide](/img/structure/B10826880.png)
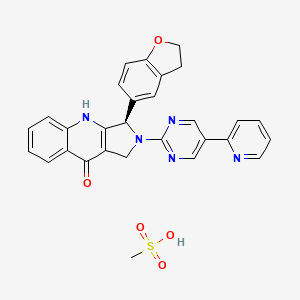
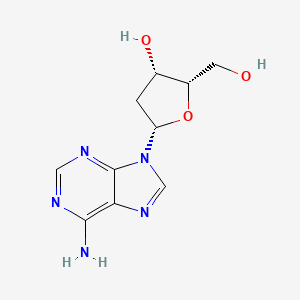
![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B10826903.png)

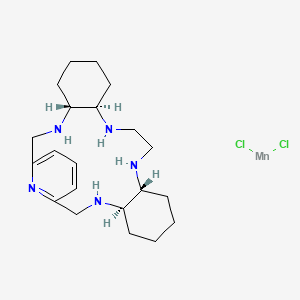
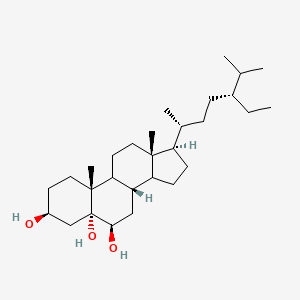
![dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B10826929.png)
![(2S,3R,4S,5S,6R)-2-[(2R,4R,5R,6R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10826930.png)
![tert-butyl N-[2-[7-[3-(4-cyanophenoxy)-2-hydroxypropyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate](/img/structure/B10826938.png)
![(6R,7R)-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10826942.png)
